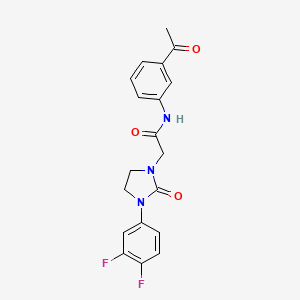

![molecular formula C15H15NO2 B2366574 (4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-35-4](/img/structure/B2366574.png)

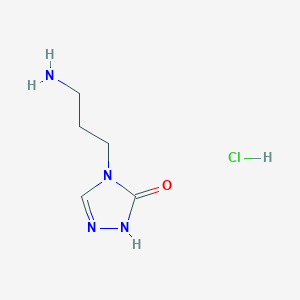

(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

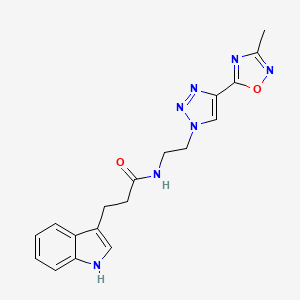

The compound appears to contain a methoxybenzyl group and a phenylmethylidene group, both of which are common in organic chemistry . Methoxybenzyl is often used as a protecting group for alcohols in organic synthesis . Phenylmethylidene is a type of imine, a functional group featuring a carbon-nitrogen double bond, with the nitrogen attached to a phenyl group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific structure and the conditions under which it’s used. The methoxybenzyl group is often used as a protecting group in organic synthesis, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include the melting point, boiling point, and density .Applications De Recherche Scientifique

Protective Group in Peptide Synthesis

The 4-methoxybenzyl thioether protecting group is used in peptide synthesis, specifically for the oxidative deblocking of cysteine derivatives. This group is stable under various conditions, making it suitable for the synthesis of cystinyl peptides with multiple disulfide bridges (Platen & Steckhan, 1984).

Surfactant Properties

Quaternary ammonium surfactants containing methoxybenzyl substitutes demonstrate superior surface activity and aggregation behavior in aqueous solutions, indicating potential applications in various industrial and pharmaceutical fields (Zhao, Guo, Jia, & Liu, 2014).

Polymer Synthesis and DNA Interactions

A cationic polymer synthesized using methoxybenzyl compounds exhibits the ability to condense and release DNA, as well as switch antibacterial activity, highlighting its potential in biomedical applications (Sobolčiak et al., 2013).

Oligoribonucleotide Synthesis

The 4-methoxybenzyl group serves as a protective group in the synthesis of oligoribonucleotides, enabling efficient and selective removal, thus facilitating the production of oligoribonucleotides (Takaku & Kamaike, 1982).

Esterification Methods

The use of 4-methoxybenzyl compounds in esterification processes, especially for sensitive substrates, is an effective method, highlighting its importance in synthetic chemistry (Shah, Russo, Howard, & Chisholm, 2014).

Deprotection in Solution Phase Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate demonstrates efficiency in the N-protection of amidinonaphthol, suitable for multiparallel solution phase synthesis of benzamidines (Bailey, Baker, Hayler, & Kane, 1999).

Novel Protective Group Strategies

In carbohydrate chemistry, 4-methoxybenzylidene acetals are used for regioselective reductive ring-opening, providing access to novel protective group strategies (Johansson & Samuelsson, 1984).

Synthesis of β-Haloaryl β-Amino Acid Derivatives

Lithium N-benzyl-N-α-methyl-4-methoxybenzylamide is used for the synthesis of homochiral β-haloaryl β-amino acid derivatives, showcasing its utility in amino acid chemistry (Bull et al., 2001).

Ionic Liquids for Electrochemical Applications

Methoxybenzyl-containing quaternary ammonium salts form ionic liquids with various anions, presenting potential for electrochemical applications, particularly in electric double layer capacitors (Sato, Masuda, & Takagi, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15-9-7-14(8-10-15)12-16(17)11-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDFNVKRUJJILL-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)